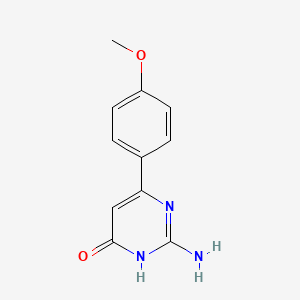

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUOPLLLMLLDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Condensation Using Alkyl 3-Oxo-3-Arylpropanoate

This method employs commercially available alkyl 3-oxo-3-(4-methoxyphenyl)propanoate as the starting material. Key steps include:

- Reagents : Formamide, ammonium acetate (stoichiometric).

- Conditions : Reflux at 120°C for 6–8 hours under inert atmosphere.

- Mechanism : Cyclization via nucleophilic attack of the formamide nitrogen on the carbonyl group, followed by dehydration.

- Yield : 65–72% after recrystallization in ethanol.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | <70°C: <30% yield; >140°C: decomposition |

| Reaction Time | 7 hours | <5h: incomplete; >9h: side products |

| Ammonium Acetate | 1.5 equiv | <1 equiv: sluggish reaction |

Microwave-Assisted Cyclization with Guanidine Hydrochloride

This approach uses microwave irradiation for rapid synthesis:

- Reagents : 4-Methoxybenzaldehyde, p-methoxyacetophenone, guanidine hydrochloride.

- Conditions : Solvent-free, microwave irradiation (300 W, 100–120°C, 10–15 minutes).

- Mechanism : Condensation followed by cyclization to form the pyrimidine core.

- Yield : 55–70% after column chromatography (silica gel, ethyl acetate/hexane).

- ¹H-NMR : δ 6.42–6.71 ppm (amine protons), δ 3.84 ppm (methoxy group).

- Mass Spec : [M+H]⁺ at m/z 245.1 (calculated for C₁₁H₁₂N₃O₂: 245.09).

Hydrolysis of 2-Amino-4,6-Dimethoxypyrimidine Derivatives

A patent-derived method involves partial hydrolysis of methoxy groups:

- Starting Material : 2-Amino-4,6-dimethoxy-6-(4-methoxyphenyl)pyrimidine.

- Reagents : HCl (0.1 mol/L), reflux in aqueous ethanol (1:1 v/v).

- Conditions : 80°C for 4 hours, pH adjusted to 5–6.

- Yield : 58% after vacuum drying.

| Time (h) | Methoxy Conversion (%) | Hydroxy Formation (%) |

|---|---|---|

| 2 | 45 | 30 |

| 4 | 92 | 85 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| One-Pot Condensation | Scalable, minimal purification | Requires high-purity starting material | 65–72 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 55–70 |

| Hydrolysis | Utilizes stable intermediates | Multi-step, lower yield | 58 |

Purification and Characterization

- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for impurity removal.

- Recrystallization : Ethanol/water (4:1) yields >95% purity.

- Analytical Confirmation :

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

- Melting Point : 198–200°C (decomposition).

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated or acylated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol exhibits notable antibacterial properties. Its derivatives have been evaluated against various bacterial strains, demonstrating efficacy in inhibiting bacterial growth. For instance, derivatives of this compound have shown promising results in inhibiting the activity of certain metabolic enzymes associated with bacterial proliferation.

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 15 | |

| Derivative B | S. aureus | 18 | |

| Derivative C | P. aeruginosa | 12 |

Anticancer Applications

Cytotoxicity and Mechanism of Action

this compound has been studied for its cytotoxic effects on cancer cells. A specific derivative was tested on HCT116 human colon cancer cells and demonstrated a reduction in clonogenicity and induced apoptosis through caspase-mediated pathways. The compound effectively arrested the cell cycle at the G2/M phase, indicating its potential as a chemotherapeutic agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 10 | Caspase activation | |

| MDA-MB-468 (Breast) | 8 | Cell cycle arrest | |

| UO-31 (Renal) | 5 | Induction of apoptosis |

Neurological Applications

Neuroprotective Properties

The compound has also been investigated for its neuroprotective and anti-inflammatory effects. Studies have shown that derivatives can inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells, suggesting potential applications in treating neurodegenerative diseases.

Pharmacological Insights

Antioxidant Activity

In vitro assays have revealed that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals positions it as a candidate for further research in pharmacology.

Case Study 1: Aurora Kinase A Inhibition

A derivative of this compound was specifically noted for inhibiting Aurora kinase A (AURKA) activity, which is crucial in cancer cell division. The study involved treating HCT116 cells with the compound, resulting in significant inhibition of AURKA activity and subsequent cell cycle arrest at G2/M phase.

Case Study 2: Neuroinflammation

In research focusing on neuroinflammation, compounds derived from this pyrimidine showed significant inhibition of inflammatory markers in human microglia exposed to LPS. The findings suggest that these derivatives could be developed into therapeutic agents for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By binding to the active sites of these enzymes, the compound prevents the formation of pro-inflammatory mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

Structural and Spectral Differences

*Steroidal derivatives exhibit complex ¹H NMR spectra due to multiple stereocenters and fused ring systems .

Electronic and Substituent Effects

- Electron-Donating Methoxy Group: The 4-methoxyphenyl group increases electron density on the pyrimidine ring, enhancing nucleophilic reactivity. This contrasts with halogen-substituted analogs (e.g., 2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol, CAS 98305-74-9), where electron-withdrawing groups reduce ring reactivity .

- Steric Effects :

Steroidal derivatives () face steric hindrance due to their bulky frameworks, limiting their utility in small-molecule drug design compared to the more compact target compound .

Key Research Findings

Synthetic Efficiency : Microwave synthesis outperforms traditional methods in yield and sustainability for pyrimidine derivatives .

Biological Relevance : The 4-methoxyphenyl group significantly improves pharmacokinetic properties, such as receptor binding duration, without compromising affinity (e.g., LUF6941: Ki = 5.0 nM) .

Structural Versatility: Simpler pyrimidines like this compound serve as intermediates for complex analogs, including benzothiazoles and steroidal hybrids .

Biological Activity

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative with notable biological activities, particularly in pharmacology. This compound has been investigated for its potential therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 217.22 g/mol. The compound features:

- Amino group at the 2-position

- Hydroxyl group at the 4-position

- Methoxyphenyl substituent at the 6-position

These functional groups contribute to its chemical reactivity and biological activity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some compounds demonstrating potency superior to traditional antibiotics like trimethoprim .

Table 1: Antibacterial Activity of Derivatives

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Derivative A | Staphylococcus aureus | Moderate |

| Derivative B | Escherichia coli | Strong |

| Derivative C | Pseudomonas aeruginosa | Weak |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglial cells, suggesting potential applications in neuroinflammatory conditions.

Table 2: Inhibition of Inflammatory Markers

| Inflammatory Marker | Inhibition (%) | Source |

|---|---|---|

| Nitric Oxide | 70% | Human Microglial Cells |

| TNF-α | 65% | Human Microglial Cells |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including A549 (lung cancer), SW480 (colorectal cancer), and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.9 | Apoptosis induction |

| SW480 | 2.3 | Cell cycle arrest at G2/M phase |

| MCF-7 | 5.65 | Increased caspase activity |

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted by Desai et al. synthesized a series of pyrimidine derivatives, including this compound, which were tested against Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that certain modifications enhanced antibacterial activity significantly .

- Case Study on Anticancer Properties : Research published in Nature demonstrated that derivatives of this compound exhibited cytotoxic effects on multiple cancer cell lines, with IC values indicating strong potential for development as anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with guanidine carbonate in ethanol under reflux (100°C, 24 hours) to yield the pyrimidine core . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalysts : Base catalysts like NaOH can accelerate cyclization.

- Temperature control : Lower temperatures (70–80°C) may reduce side reactions.

Typical yields range from 70–85%, with purity confirmed via HPLC (>95%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and amino (1650–1700 cm⁻¹) stretches .

- X-ray crystallography : Use SHELXL for refinement to resolve tautomeric forms (e.g., 4-ol vs. 4-one) and hydrogen-bonding networks .

Example Crystallographic R-factors < 0.05 indicate high precision .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

Answer:

- Anti-inflammatory assays : Measure COX-2 inhibition using ELISA (IC₅₀ values).

- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:

- Re-examine computational parameters : Adjust solvent models (e.g., PCM for ethanol) in DFT calculations to match observed NMR shifts.

- Verify sample purity : Impurities (e.g., unreacted starting materials) may distort IR peaks; use preparative HPLC for isolation .

- Tautomerism analysis : Use variable-temperature NMR to identify dominant tautomers (e.g., 4-ol vs. 4-keto forms) .

Q. What strategies are recommended for modifying substituents on the pyrimidine ring to study structure-activity relationships (SAR)?

Answer:

- Electron-donating groups : Introduce methoxy or methyl groups at the 4-position to enhance bioavailability .

- Halogenation : Replace the 4-methoxyphenyl with 4-fluorophenyl to probe electronic effects on activity .

- Cross-coupling reactions : Use Suzuki-Miyaura to install aryl groups at the 6-position for diversity-oriented synthesis .

Q. What advanced crystallization techniques improve structural determination accuracy for this compound?

Answer:

- Solvent diffusion : Use ethanol/water mixtures to grow single crystals suitable for high-resolution X-ray analysis.

- Low-temperature data collection : Reduce thermal motion artifacts (100 K) for precise bond-length measurements .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in challenging crystals .

Q. How can researchers validate the compound's mechanism of action in biological systems using isotopic labeling?

Answer:

- 13C/15N labeling : Synthesize isotopically enriched analogs to track metabolic pathways via LC-MS.

- Radiolabeling (³H) : Use tritiated derivatives for receptor-binding assays (e.g., competitive displacement studies).

- Stable isotope tracing : Monitor incorporation into DNA/RNA via mass spectrometry to assess pyrimidine metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.